molecular formula C16H21ClO3 B1325906 Ethyl 8-(3-chlorophenyl)-8-oxooctanoate CAS No. 898752-20-0

Ethyl 8-(3-chlorophenyl)-8-oxooctanoate

Cat. No. B1325906
CAS RN: 898752-20-0
M. Wt: 296.79 g/mol
InChI Key: UEEFJIXVTZMXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-(3-chlorophenyl)-8-oxooctanoate, also known as ECPOO, is a compound used in scientific research, primarily in biochemistry and physiology, to study the effects of certain chemicals on the body. ECPOO is a phenyl-substituted octanoic acid, with a chlorine atom attached to the phenyl group. This compound is used in experiments to study the biochemical and physiological effects of certain chemicals, and to gain insight into how these chemicals interact with the body.

Scientific Research Applications

Organic Semiconductor Development

Ethyl 8-(3-chlorophenyl)-8-oxooctanoate may serve as a precursor in the synthesis of thiophene derivatives, which are crucial in the development of organic semiconductors . These semiconductors are pivotal for creating thin-film transistors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structural flexibility and electronic properties make it a candidate for tuning the semiconductor’s performance.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives, potentially synthesized from Ethyl 8-(3-chlorophenyl)-8-oxooctanoate, act as corrosion inhibitors . They form a protective layer on metals, preventing oxidation and degradation. This application is significant in extending the life of metal structures and components in harsh environments.

Pharmaceutical Research

The compound’s role in pharmaceutical research is tied to its potential to create thiophene-based molecules. These molecules exhibit various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . By modifying the Ethyl 8-(3-chlorophenyl)-8-oxooctanoate structure, researchers can develop new drugs with improved efficacy and reduced side effects.

Material Science

Ethyl 8-(3-chlorophenyl)-8-oxooctanoate could be used in material science to produce thiophene-based polymers . These polymers have applications in creating flexible electronics, smart materials, and photovoltaic cells. Their conductive and flexible nature makes them suitable for wearable technology and solar energy harvesting.

Agrochemical Synthesis

Thiophene derivatives, synthesized from Ethyl 8-(3-chlorophenyl)-8-oxooctanoate, may find use in agrochemicals as pesticides or herbicides . Their biological activity against a range of pests and weeds can be harnessed to protect crops and improve agricultural productivity.

Analytical Chemistry

In analytical chemistry, Ethyl 8-(3-chlorophenyl)-8-oxooctanoate-derived thiophene compounds could be used as reagents or indicators . They might react with specific analytes, causing a measurable change that can be used to detect or quantify the analytes in various samples.

properties

IUPAC Name

ethyl 8-(3-chlorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEFJIXVTZMXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645578
Record name Ethyl 8-(3-chlorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(3-chlorophenyl)-8-oxooctanoate

CAS RN

898752-20-0
Record name Ethyl 8-(3-chlorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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